Dibutylnaphthalenesulfonic acid, amylamine salt
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Overview
Description
Dibutylnaphthalenesulfonic acid, amylamine salt is a chemical compound with the molecular formula C23H37NO3S. It is a derivative of naphthalene sulfonic acid, where the naphthalene ring is substituted with butyl groups and the sulfonic acid is neutralized with amylamine. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutylnaphthalenesulfonic acid, amylamine salt involves several steps:
Alkylation: Naphthalene undergoes alkylation with butanol in the presence of a catalyst such as sulfuric acid to form dibutylnaphthalene.
Sulfonation: The dibutylnaphthalene is then sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group.
Neutralization: The resulting dibutylnaphthalenesulfonic acid is neutralized with amylamine to form the amylamine salt
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Dibutylnaphthalenesulfonic acid, amylamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while substitution can introduce various functional groups onto the naphthalene ring .
Scientific Research Applications
Dibutylnaphthalenesulfonic acid, amylamine salt has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound’s surfactant properties make it useful in biological assays and cell culture applications.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form micelles and enhance solubility of hydrophobic drugs.
Industry: The compound is used in the production of detergents, wetting agents, and dispersants in various industrial processes
Mechanism of Action
The mechanism of action of dibutylnaphthalenesulfonic acid, amylamine salt is primarily related to its surfactant properties. The compound reduces surface tension, allowing it to interact with and stabilize hydrophobic and hydrophilic molecules. This property is utilized in various applications, from emulsification to drug delivery .
Comparison with Similar Compounds
Similar Compounds
Sodium dibutylnaphthalenesulfonate: Similar in structure but uses sodium as the counterion instead of amylamine.
Butylnaphthalenesulfonic acid sodium salt: Another similar compound with sodium as the counterion.
Naphthalenesulfonic acid derivatives: Various derivatives with different alkyl or functional groups
Uniqueness
Dibutylnaphthalenesulfonic acid, amylamine salt is unique due to the presence of the amylamine counterion, which can impart different solubility and interaction properties compared to sodium or other counterions. This uniqueness makes it suitable for specific applications where these properties are advantageous .
Properties
CAS No. |
67970-29-0 |
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Molecular Formula |
C23H37NO3S |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
2,3-dibutylnaphthalene-1-sulfonic acid;pentan-1-amine |
InChI |
InChI=1S/C18H24O3S.C5H13N/c1-3-5-9-14-13-15-10-7-8-12-17(15)18(22(19,20)21)16(14)11-6-4-2;1-2-3-4-5-6/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21);2-6H2,1H3 |
InChI Key |
HCRGLFLHIVXTRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN.CCCCC1=CC2=CC=CC=C2C(=C1CCCC)S(=O)(=O)O |
Origin of Product |
United States |
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